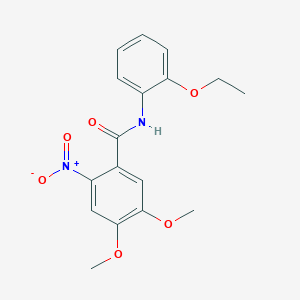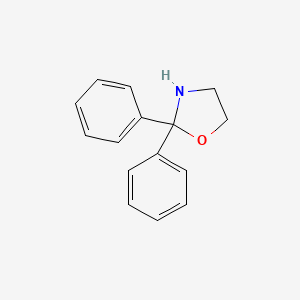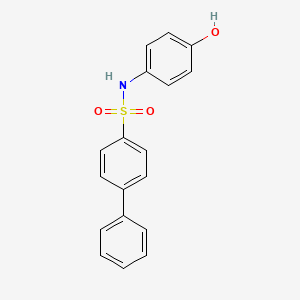![molecular formula C16H30O2 B5864641 9-tert-butyl-3-ethyl-3-methyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B5864641.png)
9-tert-butyl-3-ethyl-3-methyl-1,5-dioxaspiro[5.5]undecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-tert-butyl-3-ethyl-3-methyl-1,5-dioxaspiro[5.5]undecane, also known as TBU, is a synthetic compound that has gained attention in scientific research due to its unique chemical structure and potential applications. TBU is a spirocyclic compound that contains a dioxaspiro[5.5]undecane ring system and is substituted with tert-butyl, ethyl, and methyl groups.
Mechanism of Action
The mechanism of action of 9-tert-butyl-3-ethyl-3-methyl-1,5-dioxaspiro[5.5]undecane is not fully understood, but it is believed to interact with biological molecules through non-covalent interactions, such as hydrogen bonding and van der Waals forces. This compound has been shown to bind to proteins and nucleic acids, which may affect their function.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the activity of enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in neurotransmitter signaling. This compound has also been shown to have anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
One advantage of using 9-tert-butyl-3-ethyl-3-methyl-1,5-dioxaspiro[5.5]undecane in lab experiments is its unique chemical structure, which may offer new opportunities for the development of novel materials and compounds. However, one limitation is that this compound is a synthetic compound and may not accurately represent the behavior of naturally occurring molecules.
Future Directions
There are several future directions for the study of 9-tert-butyl-3-ethyl-3-methyl-1,5-dioxaspiro[5.5]undecane. One area of interest is in the development of new materials and compounds that incorporate this compound. Additionally, this compound may have potential applications in the development of drugs for the treatment of various diseases, such as Alzheimer's disease and cancer. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of scientific research.
Synthesis Methods
9-tert-butyl-3-ethyl-3-methyl-1,5-dioxaspiro[5.5]undecane can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of tert-butyl 2-bromoacetate with ethyl 3-methyl-1,4-dioxaspiro[4.5]decane-2,5-dione in the presence of a base to form the intermediate tert-butyl 3-ethyl-3-methyl-1,5-dioxaspiro[5.5]undec-2-ene-4,8-dione. This intermediate is then subjected to a Diels-Alder reaction with cyclopentadiene to yield this compound as the final product.
Scientific Research Applications
9-tert-butyl-3-ethyl-3-methyl-1,5-dioxaspiro[5.5]undecane has been studied for its potential applications in various fields of scientific research. One of the main areas of interest is in the development of new materials. This compound has been incorporated into polymers and other materials to improve their properties, such as thermal stability, mechanical strength, and water resistance. Additionally, this compound has been investigated for its potential use as a chiral auxiliary in asymmetric synthesis.
properties
IUPAC Name |
9-tert-butyl-3-ethyl-3-methyl-1,5-dioxaspiro[5.5]undecane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30O2/c1-6-15(5)11-17-16(18-12-15)9-7-13(8-10-16)14(2,3)4/h13H,6-12H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCNQAEWNNHEBNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(COC2(CCC(CC2)C(C)(C)C)OC1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4,5-dihydro-1,3-thiazol-2-ylthio)methyl]benzonitrile](/img/structure/B5864560.png)
![{5-bromo-2-[(4-chlorobenzyl)oxy]phenyl}methanol](/img/structure/B5864568.png)

![1-{[1-(2-furoyl)piperidin-4-yl]carbonyl}-4-(2-methoxyphenyl)piperazine](/img/structure/B5864579.png)




![8-methyl-7-[(3-methyl-2-buten-1-yl)oxy]-4-propyl-2H-chromen-2-one](/img/structure/B5864600.png)
![N-(2-ethyl-6-methylphenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5864613.png)
![1-(3-chlorophenyl)-4-{[1-(2,2-dimethylpropanoyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B5864634.png)
![N-benzyl-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5864639.png)

